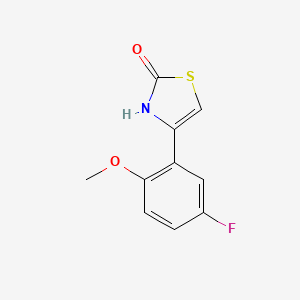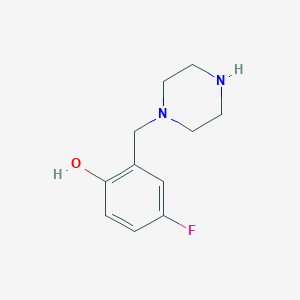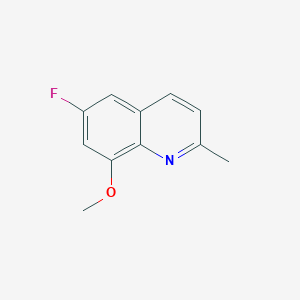
6-Fluoro-8-methoxy-2-methylquinoline
Übersicht
Beschreibung
6-Fluoro-8-methoxy-2-methylquinoline is a fluorinated quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Synthesis Analysis
A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered . Metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline by employing several chiral Brønsted acid catalysts was carried out in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis
The molecular formula of 6-Fluoro-8-methoxy-2-methylquinoline is C10H8FN . It has an average mass of 161.176 Da and a monoisotopic mass of 161.064072 Da .Chemical Reactions Analysis
Fluorinated quinolines have been functionalized using novel approaches, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
6-Fluoro-8-methoxy-2-methylquinoline is a solid at 20 degrees Celsius . It has a melting point of 52.0 to 55.0 degrees Celsius . It should be stored at a temperature between 0-10°C and should avoid heat .Wissenschaftliche Forschungsanwendungen
Cell Imaging and Sensing Applications
- 6-Fluoro-8-methoxy-2-methylquinoline derivatives have been used in the development of fluorescent sensors. For example, an 8-aminoquinoline-based fluorescent Zn2+ sensor, synthesized using a similar quinoline structure, showed potential for cell imaging studies in HeLa cells and rat hippocampal slices (Pradhan et al., 2015).
Photostability Research
- The photostability of fluoroquinolones substituted at the 8 position, including those similar to 6-Fluoro-8-methoxy-2-methylquinoline, has been studied, revealing their stability against UV light irradiation (Matsumoto et al., 1992).
Spectroscopy and Computational Studies
- Research on the synthesis, spectroscopy, and computational studies of hydroxyquinolines and their analogues, including methoxy and fluoro substitutions, has been conducted, providing insights into their molecular orbitals and X-ray characteristics (Nycz et al., 2014).
Chemical Synthesis and Fluorophore Research
- Studies on the synthesis of analogues and fluorophores related to 6-Fluoro-8-methoxy-2-methylquinoline have been carried out, with applications in fluorescence-based sensing and imaging (Kimber et al., 2003).
Application in Fluorescent Labeling
- A novel fluorophore, 6-methoxy-4-quinolone, with properties similar to 6-Fluoro-8-methoxy-2-methylquinoline, has been developed, showing strong fluorescence in a wide pH range, suitable for biomedical analysis (Hirano et al., 2004).
Antimicrobial Activity Research
- The antimicrobial activities of lepidines, derivatives of 6-methoxy-4-methyl-8-aminoquinoline, have been evaluated, demonstrating significant activity against Leishmania donovani in a hamster model (Kinnamon et al., 1978).
Modification and Biological Evaluation
- Research has been conducted on the modification of isothiazoloquinolones at the 6-, 7-, and 8-positions, including methoxy substituents, to enhance their antibacterial activity against multidrug-resistant strains (Wang et al., 2007).
Crystal Engineering and Packing Features
- Studies on the crystal structures of compounds with similar molecular motifs to 6-Fluoro-8-methoxy-2-methylquinoline, focusing on intermolecular interactions involving fluorine, have been explored (Choudhury & Row, 2006).
High-Performance Liquid Chromatography Analysis
- Analytical methods for quantitating 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, a compound structurally related to 6-Fluoro-8-methoxy-2-methylquinoline, in biological fluids have been developed (Anders et al., 1984).
pH Sensor Development for Cancer Cell Discrimination
- A study reported the development of an aminoquinoline-based pH sensor using a structure related to 6-Fluoro-8-methoxy-2-methylquinoline, designed for differentiating normal and cancer cells (Mandal et al., 2018).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 6-Fluoro-8-methoxy-2-methylquinoline are not mentioned in the sources, it is known that there is a growing interest in fluorinated derivatives of quinolines. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Eigenschaften
IUPAC Name |
6-fluoro-8-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJHVAIWGWOEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-methoxy-2-methylquinoline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
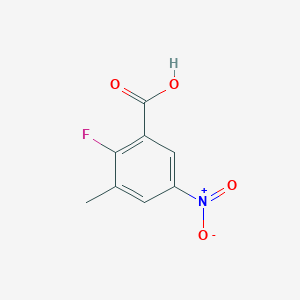
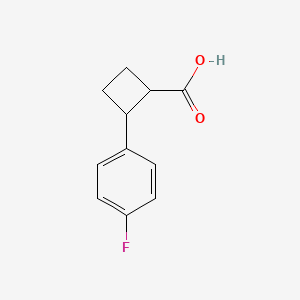
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)
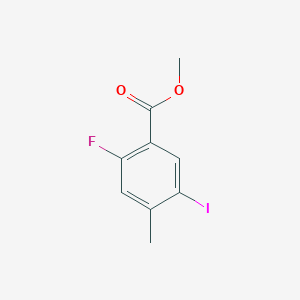

![[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B1449241.png)
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
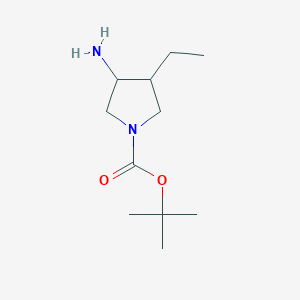
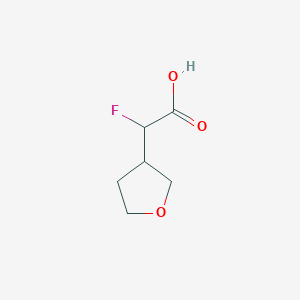
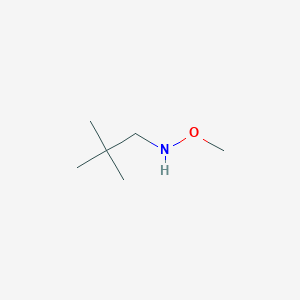
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)
